molecular formula C12H14F3NO B5128821 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No. B5128821
M. Wt: 245.24 g/mol
InChI Key: DVEQOWZEDDDEEG-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.32 g/mol. In

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is not well understood. However, it is believed that this compound acts as a dopant in organic semiconductors by improving the electrical conductivity and charge carrier mobility of the material. In the case of MOFs and POPs, this compound acts as a ligand or building block, respectively, to form materials with high surface area and gas storage capacity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is not a drug and is not intended for human consumption. Therefore, the information on the biochemical and physiological effects of this compound is not relevant.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is its versatility. This compound can be used as a dopant in organic semiconductors, a ligand in MOFs, and a building block in POPs. This versatility makes this compound a valuable tool for researchers in various fields.
One of the limitations of this compound is its high cost. This compound is a relatively expensive compound, which can limit its use in large-scale experiments. Another limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide. One area of research is the development of new organic semiconductors with improved electrical conductivity and charge carrier mobility by using this compound as a dopant. Another area of research is the synthesis of new MOFs and POPs with high surface area and gas storage capacity by using this compound as a ligand or building block. Additionally, the use of this compound in other fields such as catalysis and sensors can be explored.

Synthesis Methods

The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide involves the reaction between 3-(trifluoromethyl)benzonitrile and 2-methylbutyryl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. This compound has been used as a dopant in organic semiconductors to improve their electrical conductivity and charge carrier mobility. This compound has also been used as a building block in the synthesis of novel organic semiconductors with improved optoelectronic properties.
Another area of research where this compound has shown promise is in the field of materials science. This compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with high surface area and gas adsorption capacity. This compound has also been used as a building block in the synthesis of porous organic polymers (POPs) with high surface area and gas storage capacity.

properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-3-8(2)11(17)16-10-6-4-5-9(7-10)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEQOWZEDDDEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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